Dimethyl diethylmalonate
Overview
Description
Dimethyl diethylmalonate is an organic compound that belongs to the class of malonic acid esters. It is a colorless liquid with a faint, pleasant odor. This compound is widely used in organic synthesis due to its versatility and reactivity. It serves as a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
Target of Action
Dimethyl diethylmalonate, being a derivative of diethyl malonate, primarily targets the formation of barbiturates when combined with urea under the action of a strong base .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to significant changes. For instance, when combined with urea under the action of a strong base, it forms barbiturates .
Biochemical Pathways
This compound, like diethyl malonate, is involved in the synthesis of other compounds such as barbiturates, artificial flavorings, vitamin B1, and vitamin B6 . The hydrogen atoms on a carbon adjacent to two carbonyl groups are even more acidic because the carbonyl groups help stabilize the carbanion resulting from the removal of a proton from the methylene group between them .
Pharmacokinetics
It’s worth noting that similar compounds, like diethyl malonate, have low soil persistence and high water solubility , which could potentially impact the bioavailability of this compound.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific biochemical pathways it is involved in. For instance, in the synthesis of barbiturates, it contributes to the formation of compounds that have significant effects on the nervous system .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the hydrolysis of similar compounds like dimethyl malonate or diethyl malonate is a major degradation pathway under alkaline conditions . Additionally, the potential for this compound to runoff into surface waters and/or leach into groundwater is high due to its high water solubility .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl diethylmalonate can be synthesized through the alkylation of diethyl malonate. The process involves the deprotonation of diethyl malonate with a strong base such as sodium ethoxide in ethanol, followed by the reaction with an alkyl halide like dimethyl sulfate . The reaction proceeds via an S_N2 mechanism, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound typically involves the reaction of the sodium salt of chloroacetic acid with sodium cyanide to form the nitrile intermediate. This intermediate is then treated with ethanol in the presence of an acid catalyst to yield this compound .
Chemical Reactions Analysis
Types of Reactions: Dimethyl diethylmalonate undergoes various chemical reactions, including:
Alkylation: The compound can be alkylated at the alpha position using alkyl halides in the presence of a base.
Hydrolysis: Acidic or basic hydrolysis of this compound results in the formation of malonic acid derivatives.
Decarboxylation: Upon heating, the compound undergoes decarboxylation to yield substituted acetic acids.
Common Reagents and Conditions:
Alkylation: Sodium ethoxide in ethanol, alkyl halides.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Decarboxylation: Heating in the presence of an acid catalyst.
Major Products:
Alkylation: Substituted malonic esters.
Hydrolysis: Malonic acid derivatives.
Decarboxylation: Substituted acetic acids.
Scientific Research Applications
Dimethyl diethylmalonate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Dimethyl diethylmalonate stands out due to its dual ester functionality, which provides enhanced reactivity and versatility in synthetic applications.
Properties
IUPAC Name |
dimethyl 2,2-diethylpropanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-5-9(6-2,7(10)12-3)8(11)13-4/h5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYBLPISRXMEMBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C(=O)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8074025 | |
Record name | Dimethyl diethylmalonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8074025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27132-23-6 | |
Record name | Propanedioic acid, 2,2-diethyl-, 1,3-dimethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27132-23-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethyl diethylmalonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027132236 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanedioic acid, 2,2-diethyl-, 1,3-dimethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dimethyl diethylmalonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8074025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethyl diethylmalonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.842 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIMETHYL DIETHYLMALONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/846PYU1TSL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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